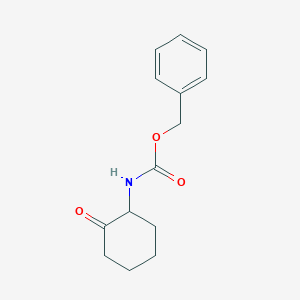

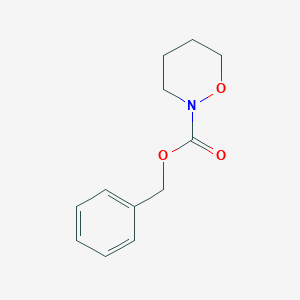

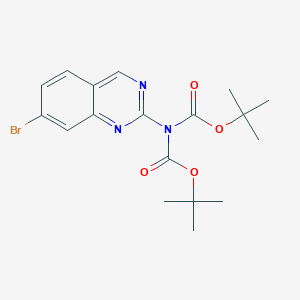

![molecular formula C14H17N3O4S B2955903 Ethyl 2-[[2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetyl]amino]acetate CAS No. 893384-01-5](/img/structure/B2955903.png)

Ethyl 2-[[2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetyl]amino]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 2-[[2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetyl]amino]acetate” is a complex chemical compound used extensively in scientific research. It contains an imidazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole, the core structure of this compound, was first synthesized from glyoxal and ammonia . The derivatives of imidazole show a broad range of biological activities and have become an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular structure of this compound is complex, with an imidazole ring attached to a furan ring through a methylene bridge. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .科学的研究の応用

Synthesis and Characterization

Ethyl 2-[[2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetyl]amino]acetate and its derivatives have been synthesized and characterized through various chemical reactions and analytical techniques. For instance, the compound was synthesized via a Ugi four-component reaction, showcasing a high-yielding protocol employing reactions between formaldehyde, furfurylamine, acrylic acid, and ethyl 2-isocyanoacetate. The synthesized glycine ester derivatives were characterized using elemental analysis, FTIR, NMR spectroscopy, and mass spectrometric techniques (S. D. Ganesh et al., 2017).

Biological Activity

Research into the biological activities of related compounds, including those derived from 1H-imidazole, has shown promising results. For example, a study on the synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole explored their antibacterial activity against common bacteria strains, comparing the results with standard antibiotics like Ciprofloxacin & Tetracycline. This highlights the potential of imidazole-derived compounds in antimicrobial applications (Khalid A. Al-badrany et al., 2019).

Enzyme Inhibition

Compounds similar to ethyl 2-[[2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetyl]amino]acetate have been evaluated for their role as enzyme inhibitors. For instance, a study on the synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors provided insights into their therapeutic potential. This research not only identified potent glutaminase inhibitors but also highlighted opportunities for improving drug-like properties, including aqueous solubility (K. Shukla et al., 2012).

Antiprotozoal Agents

Imidazole derivatives have been synthesized and assessed for their antiprotozoal activity. A notable compound demonstrated strong DNA affinities and showed excellent in vitro and in vivo activity against Trypanosoma and Plasmodium species, suggesting potential in treating diseases caused by these pathogens (M. Ismail et al., 2004).

Chemical Transformations

Ethyl 2-[[2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetyl]amino]acetate derivatives have been involved in various chemical transformations, including reactions with nucleophiles of different natures. These studies provide valuable insights into the compound's reactivity and potential applications in synthesizing novel chemical entities (R. Maadadi et al., 2016).

作用機序

Target of Action

The compound “Ethyl 2-[[2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetyl]amino]acetate” contains an imidazole ring . Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties . They are the core of many natural products such as histidine, purine, and histamine . .

Mode of Action

Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions of this compound with its targets would depend on the specific biological activity it exhibits.

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific biological activity exhibited by this compound.

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities , potentially improving the bioavailability of the compound.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound could have a variety of potential effects at the molecular and cellular level.

特性

IUPAC Name |

ethyl 2-[[2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-2-20-13(19)8-16-12(18)10-22-14-15-5-6-17(14)9-11-4-3-7-21-11/h3-7H,2,8-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTBQAIWWKEXGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NC=CN1CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816107 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

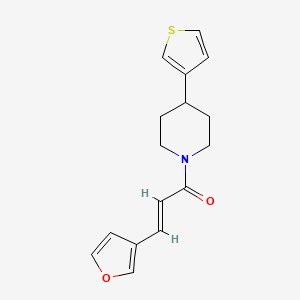

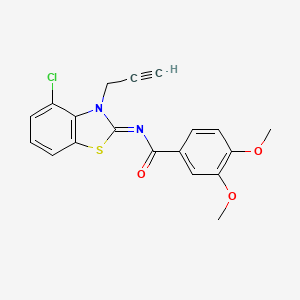

![5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2955821.png)

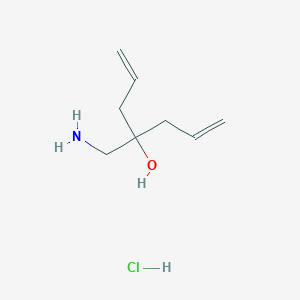

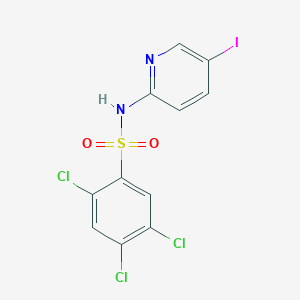

![N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2955822.png)

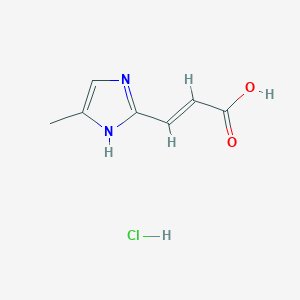

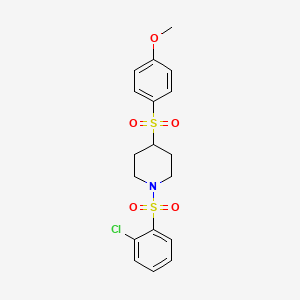

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2955829.png)

![Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B2955835.png)